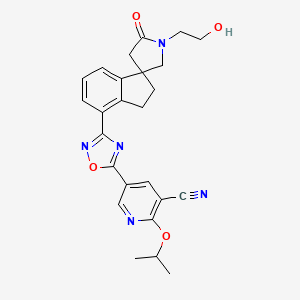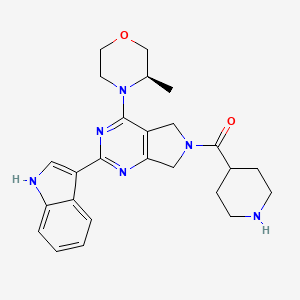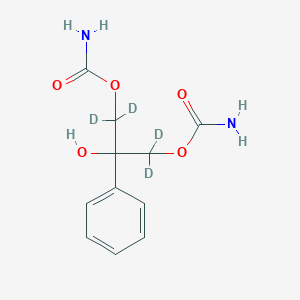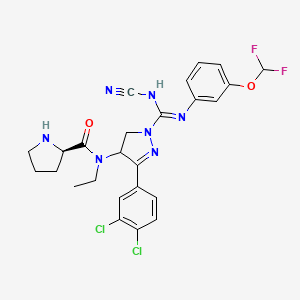
Smyd2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smyd2-IN-1 is a small molecule inhibitor specifically designed to target the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a histone lysine methyltransferase that plays a crucial role in the regulation of gene expression through the methylation of histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Smyd2-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Smyd2-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its binding affinity and selectivity for SMYD2. It may also participate in oxidation and reduction reactions during its synthesis and metabolic processing.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with slight modifications to improve its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Smyd2-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD2 and its role in histone methylation.
Biology: Helps in understanding the epigenetic regulation of gene expression and its implications in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, cardiovascular diseases, and other conditions associated with dysregulated SMYD2 activity.
Mechanism of Action
Smyd2-IN-1 exerts its effects by specifically binding to the active site of SMYD2, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone and non-histone proteins, leading to alterations in gene expression. The molecular targets of this compound include histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), as well as various non-histone proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Smyd2-IN-1 is unique in its high selectivity and potency for SMYD2 compared to other similar compounds. Some of the similar compounds include:
LLY-507: Another SMYD2 inhibitor with a different chemical structure but similar inhibitory activity.
AZ505: A potent and selective inhibitor of SMYD2, often used in comparative studies with this compound.
BAY-598: Known for its high affinity for SMYD2 and used in various preclinical studies.
Each of these compounds has its own unique properties and applications, but this compound stands out due to its specific design and effectiveness in inhibiting SMYD2.
Properties
Molecular Formula |
C25H25Cl2F2N7O2 |
|---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
(2R)-N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H25Cl2F2N7O2/c1-2-35(23(37)20-7-4-10-31-20)21-13-36(34-22(21)15-8-9-18(26)19(27)11-15)25(32-14-30)33-16-5-3-6-17(12-16)38-24(28)29/h3,5-6,8-9,11-12,20-21,24,31H,2,4,7,10,13H2,1H3,(H,32,33)/t20-,21?/m1/s1 |
InChI Key |
VCBSBDOQSNRVOX-VQCQRNETSA-N |
Isomeric SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)[C@H]4CCCN4 |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







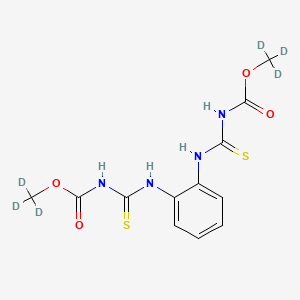
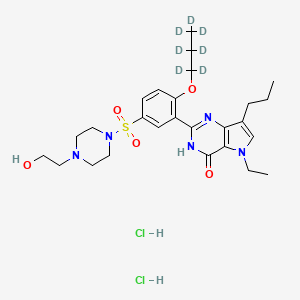
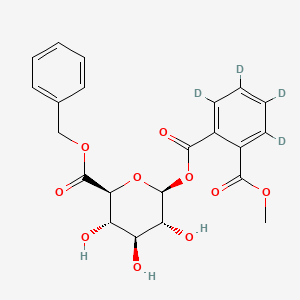
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
